molecular formula C17H16ClF3N2O3S B4794471 N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4794471
M. Wt: 420.8 g/mol
InChI Key: CPIPETHBVYIEQT-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as dichloromethane, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate
  • N-(4-Chloro-3-(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O3S/c1-11-3-6-13(7-4-11)27(25,26)23(2)10-16(24)22-12-5-8-15(18)14(9-12)17(19,20)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIPETHBVYIEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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